molecular formula C13H14N2O2 B5545371 3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone CAS No. 63656-21-3

3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone

Cat. No. B5545371
CAS RN: 63656-21-3
M. Wt: 230.26 g/mol
InChI Key: ZPDFMQNMOLKHDS-FLIBITNWSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes including condensation, cyclization, and substitution reactions. For instance, derivatives of piperazine have been synthesized through the Claisen Schmidt condensation and further modified using Mannich’s reaction to introduce different substituents, demonstrating the versatility and complexity of synthesizing such compounds (Kumar et al., 2017). Additionally, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety via one-pot Biginelli reaction showcases the efficient methods employed to generate complex structures (Bhat et al., 2018).

Molecular Structure Analysis

Molecular structure characterization techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the precise configuration of piperazine derivatives. For instance, crystallographic analysis has revealed the unique conformations and molecular arrangements, providing insights into the stereochemistry and intermolecular interactions influencing the compound's properties (Wang et al., 2006).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities depending on the substituents present on the piperazine ring. The formation of 3-acylmethylene-substituted 2-piperazinones, for example, highlights the compound's capacity for undergoing reactions that modify its chemical structure, influencing its biological activity and physical properties (Milyutin et al., 1994).

Scientific Research Applications

One-Pot Biginelli Synthesis

  • Research Context: This study focuses on synthesizing dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, which includes compounds structurally related to 3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone. These compounds were synthesized using a one-pot Biginelli reaction, offering an efficient method for producing such derivatives (Bhat et al., 2018).

Antibacterial Biofilm and MurB Inhibitors

  • Research Context: A study involving the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which is structurally similar to the compound of interest, demonstrated potent antibacterial efficacies and biofilm inhibition activities. This indicates the potential of these compounds in addressing bacterial infections and biofilm-associated problems (Mekky & Sanad, 2020).

Synthesis and Pharmacological Evaluation

  • Research Context: In another study, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities. This research highlights the potential application of piperazine derivatives in the field of psychopharmacology (Kumar et al., 2017).

Synthesis of Polyamides

  • Research Context: Piperazine derivatives have been used in the synthesis of polyamides, incorporating other molecular structures such as theophylline and thymine. This application is significant in materials science and polymer chemistry (Hattori & Kinoshita, 1979).

properties

IUPAC Name

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-2-4-10(5-3-9)12(16)8-11-13(17)15-7-6-14-11/h2-5,8,14H,6-7H2,1H3,(H,15,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFMQNMOLKHDS-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C(=O)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

CAS RN

63656-21-3
Record name Piperazinone, 3-(2-(4-methylphenyl)-2-oxoethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063656213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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